![molecular formula C14H23N3O3S B7353996 N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353996.png)
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide is a compound that belongs to the class of sulfonamide drugs. It is commonly referred to as TAK-659 and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the downstream signaling pathways that lead to the activation and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on B-cell malignancies. It also inhibits the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of autoimmune diseases. Additionally, this compound has been shown to enhance the efficacy of other chemotherapeutic agents in the treatment of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide in lab experiments is its high selectivity for BTK, which reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound is its relatively short half-life, which may limit its efficacy in certain therapeutic applications.
Future Directions
There are several potential future directions for the use of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide in scientific research. One potential direction is the development of combination therapies that incorporate this compound with other chemotherapeutic agents to enhance its efficacy in the treatment of B-cell malignancies. Another potential direction is the investigation of the use of this compound in the treatment of autoimmune diseases, where its ability to inhibit the production of pro-inflammatory cytokines may be beneficial. Finally, there is potential for the development of new BTK inhibitors based on the structure of this compound that may have improved pharmacokinetic properties and efficacy.
Synthesis Methods
The synthesis of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide involves the reaction of 1-ethylimidazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (2R,3R)-2-(hydroxymethyl)oxirane to form the corresponding oxirane derivative. The final step involves the reaction of the oxirane derivative with sulfonamide to form this compound.
Scientific Research Applications
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It is particularly useful in the study of B-cell receptor signaling pathways and its potential as a therapeutic target for the treatment of B-cell malignancies.
properties
IUPAC Name |
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-3-5-11-21(18,19)16-12-7-6-10-20-13(12)14-15-8-9-17(14)4-2/h3,8-9,12-13,16H,1,4-7,10-11H2,2H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYBPPBEGWPHLF-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)NS(=O)(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCCO2)NS(=O)(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.